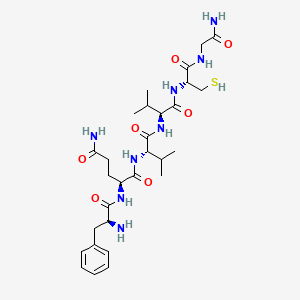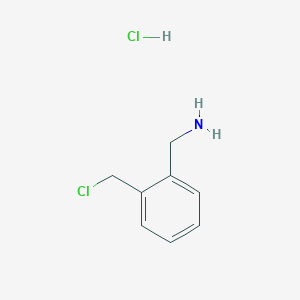
Kininogen-Based Thrombin Inhibitor
Übersicht
Beschreibung
Kininogen-Based Thrombin Inhibitor is a compound derived from kininogen, a multidomain glycoprotein found in the blood of most vertebrates. Kininogen plays a crucial role in the intrinsic pathway of coagulation, leading to thrombin generation. This compound is particularly significant due to its potential therapeutic applications in managing thrombotic disorders and other related conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kininogen-Based Thrombin Inhibitor involves the enzymatic cleavage of kininogen by plasma and tissue kallikreins. This process produces small peptides, including the active kinin bradykinin, which is further modified to develop the thrombin inhibitor. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the stability and activity of the enzymes involved .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce kininogen, followed by enzymatic cleavage and purification steps. Advanced biotechnological techniques, such as recombinant DNA technology, are employed to enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Kininogen-Based Thrombin Inhibitor undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various modified peptides and proteins with enhanced thrombin inhibitory activity. These products are further purified and characterized to ensure their efficacy and safety .
Wissenschaftliche Forschungsanwendungen
Kininogen-Based Thrombin Inhibitor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme-substrate interactions and the mechanisms of enzymatic reactions.
Biology: Employed in research on blood coagulation pathways and the role of kininogen in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in managing thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Wirkmechanismus
The mechanism of action of Kininogen-Based Thrombin Inhibitor involves its interaction with thrombin, a key enzyme in the blood coagulation cascade. The inhibitor binds to the active site of thrombin, preventing it from cleaving fibrinogen to fibrin, thereby inhibiting clot formation. This interaction is mediated by specific amino acid residues in the inhibitor that interact with the catalytic triad of thrombin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heparin: A widely used anticoagulant that inhibits thrombin and other clotting factors.
Warfarin: An oral anticoagulant that inhibits the synthesis of vitamin K-dependent clotting factors.
Direct Thrombin Inhibitors: Compounds like dabigatran that directly inhibit thrombin activity.
Uniqueness
Kininogen-Based Thrombin Inhibitor is unique due to its origin from kininogen and its dual role in both inhibiting thrombin and modulating the kallikrein-kinin system. This dual functionality provides a broader therapeutic potential compared to other anticoagulants that primarily target thrombin .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N8O7S/c1-15(2)23(28(43)35-20(14-45)26(41)33-13-22(32)39)37-29(44)24(16(3)4)36-27(42)19(10-11-21(31)38)34-25(40)18(30)12-17-8-6-5-7-9-17/h5-9,15-16,18-20,23-24,45H,10-14,30H2,1-4H3,(H2,31,38)(H2,32,39)(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,37,44)/t18-,19-,20-,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXLFXLSDCKAEI-AZTPLLCYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-](/img/structure/B3257472.png)



